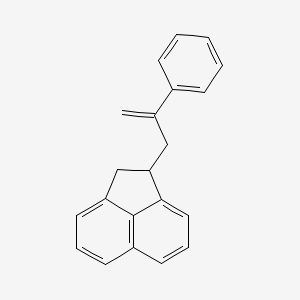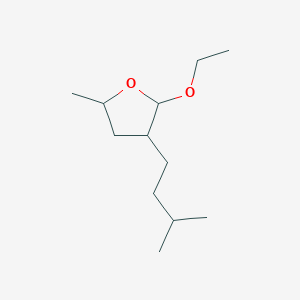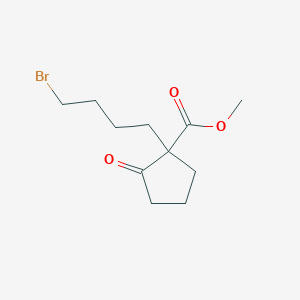
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)-: is a heterocyclic compound that contains an oxadiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a carbonyl compound, followed by cyclization.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while substitution could produce a variety of derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it might be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential.
Industry: In industry, it might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if the compound has biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.
Comparaison Avec Des Composés Similaires
2H-1,2,4-Oxadiazin-3(6H)-one: A similar compound without the methylamino group.
1,2,4-Oxadiazole: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness: The presence of the methylamino group in 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)- may confer unique properties, such as different reactivity or biological activity, compared to its analogs.
Propriétés
Numéro CAS |
60904-09-8 |
|---|---|
Formule moléculaire |
C4H7N3O2 |
Poids moléculaire |
129.12 g/mol |
Nom IUPAC |
5-methylimino-1,2,4-oxadiazinan-3-one |
InChI |
InChI=1S/C4H7N3O2/c1-5-3-2-9-7-4(8)6-3/h2H2,1H3,(H2,5,6,7,8) |
Clé InChI |
CKSPCAPUMCSPGP-UHFFFAOYSA-N |
SMILES canonique |
CN=C1CONC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)





![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)

![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)


![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

